3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a 4-methylphenyl group, along with an aldehyde functional group at the 4-position.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, leading to downstream effects such as antileishmanial and antimalarial activities .
Result of Action
Pyrazole derivatives have been associated with various biological effects, including antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the Vilsmeier-Haack reaction, where the pyrazole compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its biological activity.
Biological Studies: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde include:
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the 4-methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains a chlorine substituent instead of a methyl group, potentially altering its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUBYKOMCHAZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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